molecular formula C12H17N B1587135 2-(3,5-Dimethylphenyl)pyrrolidine CAS No. 383127-44-4

2-(3,5-Dimethylphenyl)pyrrolidine

Cat. No. B1587135
M. Wt: 175.27 g/mol
InChI Key: SHGUHZCFMGGKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)pyrrolidine is a chemical compound with the CAS Number: 383127-44-4 and a molecular weight of 175.27 . It is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The compound (S)-2-(3,5-dimethylphenyl)pyrrolidine, a key intermediate in the synthesis of aticaprant, was effectively prepared via a recycle process of resolution/racemization . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The linear formula of 2-(3,5-Dimethylphenyl)pyrrolidine is C12H17N . The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used in various chemical reactions, including cyclizations .


Physical And Chemical Properties Analysis

The molecular weight of 2-(3,5-Dimethylphenyl)pyrrolidine is 175.27 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Scientific Field : Drug Discovery

    • Summary of Application : Pyrrolidine, the core structure of 2-(3,5-Dimethylphenyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field : Synthesis of Aticaprant

    • Summary of Application : (S)-2-(3,5-dimethylphenyl)pyrrolidine ((S)-1) is a key intermediate in the synthesis of aticaprant .
    • Methods of Application : This compound was effectively prepared via a recycle process of resolution/racemization .
    • Results or Outcomes : The details of the results or outcomes of this specific application are not provided in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 2-(3,5-Dimethylphenyl)pyrrolidine were not found in the search results, the pyrrolidine ring is a focus of ongoing research due to its wide use in medicinal chemistry .

properties

IUPAC Name

2-(3,5-dimethylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGUHZCFMGGKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402279
Record name 2-(3,5-dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)pyrrolidine

CAS RN

383127-44-4
Record name 2-(3,5-dimethylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylphenyl)pyrrolidine
Reactant of Route 3
2-(3,5-Dimethylphenyl)pyrrolidine
Reactant of Route 4
2-(3,5-Dimethylphenyl)pyrrolidine
Reactant of Route 5
2-(3,5-Dimethylphenyl)pyrrolidine
Reactant of Route 6
2-(3,5-Dimethylphenyl)pyrrolidine

Citations

For This Compound
5
Citations
C Duan, S Bi, T Tian, T Zhou, K Lin… - Journal of Heterocyclic …, 2023 - Wiley Online Library
(S)‐2‐(3,5‐dimethylphenyl)pyrrolidine((S)‐1), a key intermediate in the synthesis of aticaprant, was effectively prepared via a recycle process of resolution/racemization. The desired (S)…
Number of citations: 2 onlinelibrary.wiley.com
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 pubs.acs.org
C Shan, L Cao, J Yang, R Cheng, X Yao… - Reaction Chemistry & …, 2022 - pubs.rsc.org
An α-chiral pyrrolidine library has been established via a highly diastereoselective continuous flow protocol under mild conditions. Various functionalized pyrrolidines have been …
Number of citations: 2 pubs.rsc.org
SE Denmark, WTT Chang, KN Houk… - The Journal of organic …, 2015 - ACS Publications
A palladium-catalyzed, enantioselective, aryl–aryl cross-coupling reaction using 1-naphthyldimethylsilanolates and chiral bis-hydrazone ligands has been developed. A family of …
Number of citations: 46 pubs.acs.org
T Sato, Y Uozumi, YMA Yamada - ACS omega, 2020 - ACS Publications
We describe the development of the catalytic reductive alkylation of amines with aldehydes under the atmospheric pressure of H 2 using a brush-like silicon-nanostructure-supported …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.